3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several heterocyclic rings, including a quinoline, a triazole, and a pyrimidone . These types of compounds are often found in pharmaceuticals and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of nitrogen in the quinoline, triazole, and pyrimidone rings makes this compound a potential candidate for coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make this compound a potential ligand for metal ions .Scientific Research Applications
Synthesis and Docking Studies
Researchers have developed novel derivatives of triazolopyrimidine and related compounds through various synthetic routes, with a focus on understanding their interactions with biological targets. For example, Sharma et al. (2015) synthesized a series of new triazolopyrimidine derivatives and evaluated their DNA photocleavage activity, demonstrating potential applications in the study of DNA interactions (Sharma et al., 2015).
Antimicrobial Activities
Another significant area of research is the exploration of antimicrobial properties. Abu‐Hashem and Gouda (2017) synthesized novel quinoline and triazolopyrimidine derivatives, showcasing their antimicrobial effectiveness (Abu‐Hashem & Gouda, 2017).
Anti-inflammatory and Analgesic Activities
The potential for anti-inflammatory and analgesic applications has also been explored. El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, demonstrating significant activity towards gram-negative and gram-positive bacteria, along with noteworthy anti-inflammatory and analgesic activities (El-Gazzar et al., 2009).
Antitumor Screening
Furthermore, research has been conducted on the antitumor activities of triazolopyrimidine derivatives. El-Ashmawy et al. (2013) synthesized a series of compounds for in vitro screening against the human breast carcinoma cell line, MCF-7, identifying compounds with significant antitumor activity (El-Ashmawy et al., 2013).
Antioxidant Activities
Lastly, the antioxidant properties of related compounds have been investigated, highlighting their potential for therapeutic applications. Sankaran et al. (2010) synthesized novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one, exhibiting significant antioxidant activities in various in vitro assays (Sankaran et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-10-16(2)12-18(11-15)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-9-5-7-17-6-3-4-8-19(17)28/h3-4,6,8,10-12,14H,5,7,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDYKXWHLNZSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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